molecular formula C10H12ClN3O B2394258 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride CAS No. 292151-88-3

2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride

Cat. No.: B2394258
CAS No.: 292151-88-3
M. Wt: 225.68
InChI Key: SPLSMCHCBCQKEV-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride typically involves the reaction of 3-aminophenylhydrazine with an appropriate ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one
  • 3-Aminophenylhydrazine
  • 5-Methyl-2,4-dihydro-pyrazol-3-one

Uniqueness

2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLSMCHCBCQKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292151-88-3
Record name 1-(3-aminophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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